molecular formula C5H6BrN2+ B12947187 1-Amino-3-bromopyridinium

1-Amino-3-bromopyridinium

Cat. No.: B12947187
M. Wt: 174.02 g/mol
InChI Key: JDNURPQAVYNCPF-UHFFFAOYSA-N
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Description

1-Amino-3-bromopyridinium is a chemical compound with the molecular formula C5H6BrN2. It is a derivative of pyridine, where the amino group is positioned at the first carbon and the bromine atom at the third carbon of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-bromopyridinium can be synthesized through several methods. One common approach involves the bromination of 1-aminopyridine. The reaction typically requires a brominating agent such as liquid bromine, and the process is carried out in an organic solvent at low temperatures to control the reaction rate and minimize by-products .

Industrial Production Methods: The industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-bromopyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Heck reaction, the product is typically a substituted alkene, while in Buchwald-Hartwig coupling, the product is an arylamine .

Mechanism of Action

The mechanism by which 1-amino-3-bromopyridinium exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-bromopyridinium is unique due to the presence of both an amino group and a bromine atom on the pyridine ring, which allows it to participate in a diverse range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

3-bromopyridin-1-ium-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN2/c6-5-2-1-3-8(7)4-5/h1-4H,7H2/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNURPQAVYNCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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